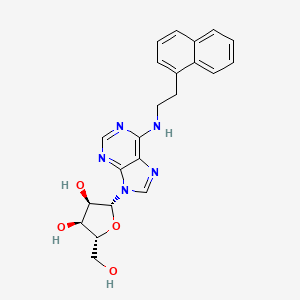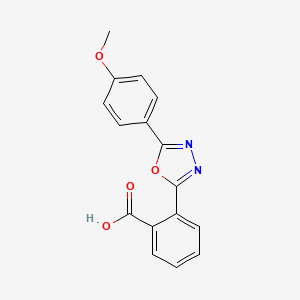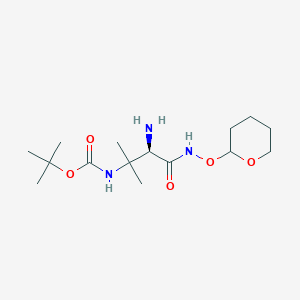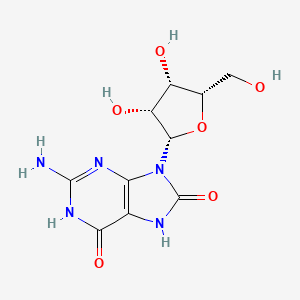
2-Phenoxyethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromenesThese compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 2H-chromene-3-carboxylate typically involves the reaction of 2H-chromene-3-carboxylate derivatives with phenoxyethyl groups. One common method is the Knoevenagel condensation reaction, where active methylene compounds react with aromatic aldehydes in the presence of a base . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxyethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromene-3-carboxylate derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed.
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Phenoxyethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Phenoxyethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-chromene-3-carboxylate: A closely related compound with similar biological activities.
3-acetyl-2H-chromene: Another derivative with potential antioxidant properties.
2,2-dimethyl-2H-chromenes: Known for their diverse pharmacological activities.
Uniqueness
2-Phenoxyethyl 2H-chromene-3-carboxylate stands out due to its unique phenoxyethyl group, which can enhance its biological activity and specificity. This structural modification can lead to improved therapeutic effects and reduced side effects compared to other chromene derivatives .
Propiedades
Fórmula molecular |
C18H16O4 |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
2-phenoxyethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H16O4/c19-18(21-11-10-20-16-7-2-1-3-8-16)15-12-14-6-4-5-9-17(14)22-13-15/h1-9,12H,10-11,13H2 |
Clave InChI |
DSRDHMFBMQKVQG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide](/img/structure/B12943186.png)

![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)

![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)




![Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B12943224.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)


